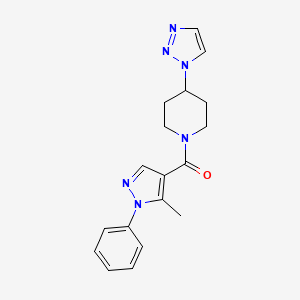![molecular formula C13H14N2O5S2 B6521097 N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide CAS No. 896320-47-1](/img/structure/B6521097.png)
N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound but contains a sulfur atom instead of an oxygen . Ethanediamide, also known as oxalamide, is an organic compound containing two amide groups . The compound you mentioned seems to be a complex one that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of furan, thiophene, and ethanediamide moieties. Furan and thiophene are aromatic rings, which means they have a cyclic, planar structure with pi electrons delocalized across the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan compounds are typically colorless liquids with a strong odor .科学研究应用
FTSEA has been studied for its potential applications in scientific research. One potential application is as a fluorescent probe for the detection of metal ions. FTSEA can be used to detect metal ions such as copper, zinc, and iron, and can be used to study the interactions between metal ions and proteins. FTSEA can also be used as a fluorescent dye for imaging and tracking of cells in vitro and in vivo. Additionally, FTSEA has been studied for its potential applications in drug delivery, as it has been shown to be able to bind to cell membranes and deliver drugs to cells.
作用机制
Target of Action
Compounds containing furan and thiophene moieties are often involved in transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The formation of new carbon–carbon bonds through sm cross-coupling reactions can lead to the creation of new organic compounds with potential biological activity .
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they may be influenced by various environmental factors.
实验室实验的优点和局限性
The advantages of using FTSEA in lab experiments include its ability to bind to cell membranes and deliver drugs to cells, and its ability to be used as a fluorescent probe for the detection of metal ions. Additionally, FTSEA has been shown to interact with proteins, allowing it to be used to study the interactions between metal ions and proteins. The limitations of using FTSEA in lab experiments include its relatively short half-life, which limits its usefulness for long-term experiments. Additionally, the mechanism of action of FTSEA is not yet fully understood, which limits its usefulness for certain experiments.
未来方向
The potential future directions for research on FTSEA include further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in drug delivery and imaging and tracking of cells. Furthermore, research could be done on the development of new methods to synthesize FTSEA, as well as methods to increase its half-life. Finally, research could be done on the development of new fluorescent probes that are based on the structure of FTSEA.
合成方法
FTSEA can be synthesized in a two-step process. The first step is to prepare the furan and thiophene ring, which can be done using a Suzuki–Miyaura cross-coupling reaction. This reaction involves the reaction of a boronic acid with a halide, such as bromide, in the presence of a palladium catalyst. The second step is to attach the methylethanediamide group to the nitrogen atom of the furan and thiophene ring. This can be done using a nucleophilic substitution reaction, which involves the reaction of an amine with an alkyl halide in the presence of a base.
属性
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-14-12(16)13(17)15-8-10(9-4-2-6-20-9)22(18,19)11-5-3-7-21-11/h2-7,10H,8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWOXISMLRBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole](/img/structure/B6521014.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6521028.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521031.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6521045.png)
![3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B6521046.png)
![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6521068.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521077.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B6521085.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6521093.png)
![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)

